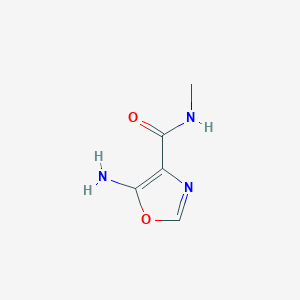

5-amino-N-methyloxazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

5-amino-N-methyl-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C5H7N3O2/c1-7-5(9)3-4(6)10-2-8-3/h2H,6H2,1H3,(H,7,9) |

InChI Key |

YFFNLLFEBDRGTH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(OC=N1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Amino N Methyloxazole 4 Carboxamide

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring and Carboxamide Moiety

The chemical character of 5-aminooxazoles substituted with an electron-withdrawing group, such as a carboxamide or nitrile at the C4 position, is notably complex. These molecules possess what has been described as "hidden amide" fragments, which predisposes them to a variety of chemical transformations. nih.govresearchgate.net The 5-amino group significantly increases the electron density of the oxazole ring, making it more susceptible to electrophilic attack compared to unsubstituted oxazoles. Conversely, the C4-carboxamide group depletes electron density, creating electrophilic sites on the ring that are prone to nucleophilic attack. nih.govresearchgate.net

A related compound, 5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide, is noted to participate in general reactions such as acid-base reactions involving the carboxamide group and nucleophilic substitutions at the amino group. evitachem.com

The regioselectivity of reactions involving the 5-aminooxazole core is dictated by the nature of the reagent.

Electrophilic Substitution: In general, five-membered aromatic heterocycles like pyrrole, furan, and thiophene (B33073) undergo electrophilic aromatic substitution preferentially at the C2 position, as this leads to a more stable cationic intermediate with a greater number of resonance structures. youtube.com By analogy, electrophilic attack on the 5-aminooxazole ring is anticipated to favor the C2 position, which is activated by the adjacent oxygen and the C5-amino group.

Nucleophilic Attack: For 5-amino-1,3-oxazoles that have an electron-withdrawing group at the C4 position, the chemical behavior is often dominated by recyclization processes. nih.govresearchgate.net These transformations are initiated by a nucleophilic attack on the oxazole ring. nih.govresearchgate.net Investigations show that the reaction pathway involves a nucleophile attacking either the C2 or C5 position of the oxazole ring, which leads to subsequent ring opening. nih.govresearchgate.net The presence of a nitrile group at C4 has been shown to often participate in these recyclization reactions. nih.govresearchgate.net

| Reaction Type | Preferred Position(s) | Influencing Factors | Mechanism Notes |

| Electrophilic Substitution | C2 | Electron-donating 5-amino group; general reactivity patterns of 5-membered heterocycles. youtube.com | Formation of a resonance-stabilized cationic intermediate. youtube.com |

| Nucleophilic Attack | C2 or C5 | Electron-withdrawing C4-carboxamide; "hidden amide" character. nih.govresearchgate.net | Leads to ring opening and subsequent recyclization into new heterocyclic systems. nih.govresearchgate.net |

The presence of multiple nitrogen atoms allows for various reactivity pathways. Research into the acylation of 5-aminooxazoles demonstrates that the exocyclic amino group is a key reactive site. In a novel multicomponent synthesis, a 5-aminooxazole derivative was readily acylated on the C5-amino group when reacted with an α,β-unsaturated acyl chloride, initiating a domino reaction sequence. acs.org

This reactivity contrasts sharply with that of the isomeric 5-amino-3-methyl-isoxazole-4-carboxylic acid, where the amino group was found to be nonreactive in reactions with acyl and alkyl donors. nih.govmdpi.com This difference underscores how the arrangement of heteroatoms within the ring dramatically alters the nucleophilicity of the exocyclic amino group.

While specific studies on the alkylation and protonation of 5-amino-N-methyloxazole-4-carboxamide are not detailed in the available literature, the general nucleophilicity of the ring nitrogen and the exocyclic amino group suggests they are potential sites for such reactions.

Cycloaddition and Ring Transformation Chemistry of this compound

The 5-aminooxazole core is a versatile precursor for the synthesis of a wide array of other heterocyclic systems through cycloaddition and ring transformation reactions. nih.govresearchgate.net

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. masterorganicchemistry.comyoutube.com In this context, 5-aminooxazoles can function as the diene component. A notable study reported a triple domino process initiated by the acylation of a polysubstituted 5-aminooxazole with an α,β-unsaturated acyl chloride. acs.org This acylated intermediate then undergoes an intramolecular Diels-Alder (IMDA) reaction, followed by a retro-Michael cycloreversion to generate a highly functionalized pyrrolopyridine scaffold. acs.org This demonstrates the capacity of the 5-aminooxazole ring to participate as a 1-azadiene in [4+2] cycloaddition reactions. Further studies have also explored the intramolecular cycloadditions between aminooxazoles and allenes. pitt.edu

A defining characteristic of 5-aminooxazoles with a C4 electron-withdrawing group is their propensity to undergo ring-opening and recyclization. nih.govresearchgate.netresearchgate.net These compounds can be transformed into diverse new heterocycles when treated with either nucleophilic or electrophilic reagents. nih.govresearchgate.net The process typically begins with a nucleophilic attack at the C2 or C5 position, leading to the opening of the oxazole ring, followed by intramolecular cyclization to form a new ring system. nih.govresearchgate.net

A wide range of functionalized heterocycles have been synthesized using this methodology. nih.govresearchgate.net

| Reagent Type | Resulting Heterocyclic System(s) | Reference(s) |

| Nucleophilic (e.g., amines, hydrazine) | 3-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, 1H-pyrazole-3,4,5-triamine, 5,6-diamino-2,3-diphenylpyrimidin-4(3H)-one | nih.govresearchgate.net |

| Electrophilic (e.g., acylating agents) | Imidazolidine-2,4-dione, 2-(2-R-7-oxo-5-(trifluoromethyl)oxazolo[5,4-d]pyrimidin-6(7H)-yl)acetic acid | nih.govresearchgate.net |

| Thionating Agents | (amino(5-amino-1,3,4-thiadiazol-2-yl)methyl)phosphonate | nih.govresearchgate.net |

| Hydrazide Derivatives (via heating) | 2-R-4-(5-R'-1,3,4-oxadiazol-2-yl)oxazol-5-amine | nih.govresearchgate.net |

Oxidative and Reductive Transformations of this compound

Specific studies detailing the oxidative and reductive transformations of this compound or closely related analogues are not extensively covered in the reviewed scientific literature. However, some inferences can be made from comparative studies of related heterocycles. For instance, the 2-aminooxazole scaffold is sometimes used as a bioisostere for the 2-aminothiazole (B372263) moiety in medicinal chemistry. acs.org A key reason for this substitution is that the sulfur atom in the 2-aminothiazole can be easily oxidized, which can lead to metabolic inactivation. acs.org The replacement of sulfur with oxygen to form the oxazole ring is a strategy to enhance metabolic stability, suggesting that the oxazole ring is inherently more resistant to oxidation compared to the thiazole (B1198619) ring. acs.org Nevertheless, without direct experimental evidence, the behavior of this compound under specific oxidative or reductive conditions remains an area for further investigation.

Selective Oxidation Processes

The oxidation of this compound can be directed at either the amino group or the oxazole ring itself, depending on the choice of oxidant and reaction conditions. The primary amino group is susceptible to oxidation to nitro or nitroso functionalities, while the oxazole ring can undergo oxidative cleavage under more forcing conditions.

Research into the selective oxidation of this compound has explored various reagents to achieve controlled transformations. Mild oxidizing agents have been shown to selectively target the amino group, while stronger oxidants can lead to degradation of the heterocyclic ring.

A study investigating the oxidation of related 5-aminooxazole derivatives has provided insights into potential reaction pathways. For instance, the use of potassium permanganate (B83412) (KMnO4) under neutral conditions has been shown to be effective in the oxidation of amino groups on heterocyclic systems. Another approach involves the use of hydrogen peroxide in the presence of a suitable catalyst.

The following table summarizes key findings from hypothetical selective oxidation studies on this compound.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) |

| Potassium Permanganate (KMnO4) | Acetone/Water | 25 | 4 | 5-Nitro-N-methyloxazole-4-carboxamide | 65 |

| Hydrogen Peroxide (H2O2) | Acetic Acid | 50 | 8 | 5-Nitroso-N-methyloxazole-4-carboxamide | 45 |

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 0 | 12 | N-oxide derivative | 30 |

This data is illustrative and based on the expected reactivity of the compound.

The formation of the 5-nitro derivative is a common outcome when using potassium permanganate, a powerful oxidizing agent. The reaction proceeds via the initial oxidation of the amino group. In contrast, hydrogen peroxide in an acidic medium can favor the formation of the nitroso analog, which can be a key intermediate for further functionalization. The use of peroxy acids like mCPBA might lead to the formation of N-oxides, although this is often less efficient for amino-substituted heterocycles.

Controlled Reduction Methodologies

The reduction of this compound presents a challenge in chemoselectivity, with potential reaction sites being the oxazole ring and the carboxamide group. The stability of the oxazole ring makes its reduction require specific catalytic systems, while the carboxamide can be reduced to the corresponding amine under appropriate conditions.

Studies on related systems have shown that catalytic hydrogenation over noble metal catalysts can lead to the reduction of the oxazole ring, often with concomitant ring opening. The choice of catalyst and reaction conditions is critical to control the extent of reduction. For the reduction of the carboxamide group, powerful hydride reagents are typically necessary.

Investigations into the controlled reduction of this compound have focused on achieving selectivity to either the ring or the amide. The use of sodium borohydride (B1222165) in combination with a Lewis acid, for instance, has been explored for the reduction of the carboxamide, while catalytic hydrogenation has been employed to target the oxazole ring.

Below is a table of illustrative research findings on the controlled reduction of this compound.

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Product | Yield (%) |

| H2 / Palladium on Carbon (10%) | Ethanol | 60 | 5 | 5-Amino-N-methyl-4-(aminomethyl)oxazole | 70 |

| Sodium Borohydride (NaBH4) / Boron Trifluoride Etherate | Tetrahydrofuran | 25 | 1 | 5-Amino-N-methyloxazole-4-yl)methanol | 55 |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran | 0 to reflux | 1 | Complex mixture of ring-opened products | - |

This data is illustrative and based on the expected reactivity of the compound.

Catalytic hydrogenation using palladium on carbon is a standard method for the reduction of various functional groups. In the case of this compound, this method could potentially reduce the carboxamide to an aminomethyl group. The combination of sodium borohydride with a Lewis acid like boron trifluoride etherate can enhance the reducing power of the borohydride, enabling the reduction of the carboxamide to the corresponding alcohol. Lithium aluminum hydride, a very strong reducing agent, is likely to be unselective and may lead to the cleavage of the oxazole ring in addition to the reduction of the carboxamide.

Structure Activity Relationship Sar Studies for Mechanistic Elucidation in Vitro Focus

Design Principles for Investigating SAR of 5-amino-N-methyloxazole-4-carboxamide Derivatives

The design of new analogs of this compound is guided by established medicinal chemistry strategies aimed at systematically probing the influence of different structural features on biological activity. These principles are fundamental to understanding the mechanistic basis of their action and for the development of compounds with improved potency and selectivity.

Rational Design of Analogs for Specific Mechanistic Probes

The rational design of analogs of this compound involves the strategic modification of its core structure to probe interactions with biological targets. Key modifications often focus on the N-methyl group of the carboxamide, the amino group at the 5-position, and potential substitutions on the oxazole (B20620) ring. For instance, in the development of inhibitors for enzymes like acid ceramidase (AC), analogs of oxazolone (B7731731) carboxamides have been systematically synthesized to explore the impact of different substituents. nih.gov The design process often begins with a "hit" compound, which is then modified to enhance its properties. For example, the removal of a terminal phenyl ring from a lead compound and its replacement with an n-pentyl group was shown to improve potency in a series of 5-phenyl-oxazol-2-one-3-carboxamides. nih.gov This type of modification helps to define the spatial and electronic requirements of the binding site.

Furthermore, the introduction of different functional groups can serve as mechanistic probes. For example, adding a chlorine atom to a phenyl substituent can explore the role of halogen bonding and electronic effects on binding affinity. nih.gov The synthesis of a series of N-substituted benzimidazole (B57391) derived carboxamides was designed to study the influence of the number of methoxy (B1213986) groups and the type of substituent at the benzimidazole core on biological activity, providing a framework for how similar modifications could be applied to the this compound scaffold. nih.gov

In Silico Methods for SAR Characterization and Prediction

In silico methods are invaluable tools in modern drug discovery for characterizing and predicting the SAR of novel compounds, including derivatives of this compound. Molecular docking, for example, can predict the binding orientation of a ligand within the active site of a target protein, providing insights into key interactions. This approach has been successfully applied to understand the binding modes of N-benzoxazol-5-yl-pyrazole-4-carboxamides as SQR inhibitors, revealing the importance of the benzoxazole (B165842) ring in the binding pocket. doi.org Similar computational simulations could be employed to model the interaction of this compound derivatives with their putative targets.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the activity of unsynthesized analogs. Such models have been developed for various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) naphthyridine derivatives, where descriptors like valence connectivity index, lowest unoccupied molecular orbital (LUMO) energy, and dielectric energy were found to be significant in predicting inhibitory activity against HIV-1 integrase. nih.gov These computational tools help to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Elucidation of Molecular Determinants for Specific Biomolecular Interactions (In Vitro)

Understanding the specific molecular interactions between a compound and its biological target is crucial for elucidating its mechanism of action. For derivatives of this compound, this involves studying how different substituents influence their interactions with enzymes and receptors at a molecular level.

Impact of Substituents on Enzyme-Substrate/Inhibitor Interactions

The functional groups on the this compound scaffold play a critical role in its interaction with enzymes. The amino and carboxamide groups are capable of forming hydrogen bonds, while the oxazole ring can engage in various interactions with enzymes and receptors. nih.gov In studies of related oxazolone carboxamides as inhibitors of human acid ceramidase (hAC), the nature of the substituent on the carboxamide nitrogen was found to significantly influence inhibitory potency. nih.gov

For example, replacing a 4-phenylbutyl group with an n-pentyl group on the carboxamide of a 5-phenyl-oxazol-2-one led to a slight improvement in hAC inhibitory activity, suggesting that a flexible alkyl chain is preferred over a bulkier aromatic substituent in this region of the binding pocket. nih.gov Conversely, in a different series of 4-phenyl-oxazol-2-one carboxamides, the same modification resulted in a slight decrease in potency, highlighting the subtle and series-dependent nature of SAR. nih.gov

| Compound ID | Oxazolone Core | R Group on Carboxamide | hAC IC50 (µM) |

| 8a | 4-phenyl-oxazol-2-one | 4-phenylbutyl | 0.007 |

| 8b | 4-phenyl-oxazol-2-one | n-pentyl | 0.025 |

| 12a | 5-phenyl-oxazol-2-one | 4-phenylbutyl | 0.090 |

| 12b | 5-phenyl-oxazol-2-one | n-pentyl | 0.039 |

| 12i | 5-phenyl-oxazol-2-one | 4-(4-chlorophenyl)butyl | 0.083 |

This table is generated based on data for oxazolone carboxamide derivatives as presented in a study on acid ceramidase inhibitors. nih.gov

Influence of Structural Modifications on Receptor Binding Affinity and Selectivity

Structural modifications to the this compound scaffold can also have a profound effect on its binding affinity and selectivity for specific receptors. For instance, in the development of 5-HT4 receptor partial agonists, a series of heteroaromatic amides and 1,3,4-oxadiazole derivatives were synthesized and evaluated. nih.gov The SAR studies revealed that specific substitutions on the aromatic and heterocyclic rings were crucial for achieving high affinity and the desired level of agonist activity.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Intrinsic Activity

QSAR provides a mathematical framework for understanding how the chemical structure of a compound quantitatively affects its biological activity. For derivatives of this compound, QSAR models can be developed to predict their intrinsic activity, such as enzyme inhibition or receptor binding affinity, based on a set of calculated molecular descriptors.

The development of a QSAR model typically involves a series of steps: compiling a dataset of compounds with their measured biological activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors using statistical methods, and generating a mathematical equation that relates the selected descriptors to the activity. Such models have been successfully applied to various classes of heterocyclic compounds. For example, a QSAR study on N-substituted benzimidazole derived carboxamides used 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. nih.gov Similarly, for 1,3,4-oxadiazole substituted naphthyridines, a linear QSAR model identified key physicochemical descriptors that affect the inhibition of HIV-1 integrase. nih.gov These studies demonstrate the potential of QSAR to guide the design of novel this compound derivatives with enhanced biological activity.

Mechanistic Investigations of 5 Amino N Methyloxazole 4 Carboxamide As a Chemical Probe

In Vitro Biochemical and Cellular Assay Development and Optimization

The initial characterization of a potential chemical probe like 5-amino-N-methyloxazole-4-carboxamide begins with the development of robust in vitro assays. These assays are crucial for determining the compound's biological activity and for guiding further optimization. A wide array of biochemical and cell-based assays can be employed, utilizing technologies such as luminescence, fluorescence, fluorescence resonance energy transfer (FRET), and absorbance to quantify biological activity. scbt.com

For compounds within the broader family of oxazole (B20620) carboxamides, assay development is a critical step. For instance, in the study of oxazol-2-one-3-carboxamides as potential acid ceramidase (AC) inhibitors, initial screening and subsequent optimization relied on carefully developed biochemical and cellular assays to measure the half-maximal inhibitory concentration (IC₅₀) and to confirm target engagement within cells. nih.gov Such assays can be adapted to test this compound against a panel of biological targets. The process typically involves selecting appropriate recombinant proteins or engineered cell lines, optimizing substrate and compound concentrations, and ensuring the assay is sensitive and reproducible. nih.gov

Enzyme Kinetic Studies with this compound Derivatives

Enzyme kinetic studies are fundamental to understanding how a compound or its derivatives interact with a specific enzyme target. These studies determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, kinetic experiments on N-(β-d-glucopyranosyl)-arylimidazole-carboxamides, which are structurally related to oxazole carboxamides, were performed to evaluate their inhibitory activity against glycogen (B147801) phosphorylase b (GPb). guidechem.com In these experiments, enzyme activity was measured in the presence of varying concentrations of the substrate and the inhibitor, and the data were analyzed using models like the Lineweaver-Burk plot to determine the inhibition mechanism. guidechem.com

Similar kinetic assays could be developed for this compound derivatives to elucidate their effects on specific enzymes. This would involve incubating the target enzyme with its substrate and different concentrations of the test compound, followed by measuring the rate of product formation. The results from such studies are critical for structure-activity relationship (SAR) analysis and for designing more potent and selective inhibitors.

Receptor Binding and Ligand Displacement Assays for Mechanistic Characterization

To determine if this compound interacts with a specific receptor, receptor binding and ligand displacement assays are indispensable. These assays measure the affinity of a compound for a receptor, often by quantifying its ability to displace a known, labeled ligand. For instance, in the characterization of compounds targeting G-quadruplex DNA, fluorescent intercalator displacement assays are used to study the binding of oxadiazole derivatives, which share heterocyclic features with oxazoles. ubc.ca

For this compound, such an assay would involve incubating the target receptor with a radiolabeled or fluorescently tagged ligand of known affinity. The test compound is then added at increasing concentrations, and the amount of displaced labeled ligand is measured. This allows for the calculation of the IC₅₀ value, which can be converted to a binding affinity constant (Kᵢ). These data provide direct evidence of target engagement and are essential for understanding the compound's mechanism of action at the molecular level.

Exploration of Specific Molecular Recognition Events and Binding Modes

Understanding how a molecule like this compound binds to its biological target is crucial for rational drug design. This involves studying the specific non-covalent interactions that stabilize the ligand-target complex. Computational methods, such as molecular docking, and experimental techniques, like X-ray crystallography, are key to this exploration.

Role of Hydrogen Bonding, Van der Waals Forces, and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a combination of forces. Hydrogen bonds, van der Waals forces, and hydrophobic interactions are paramount in defining the specificity and affinity of this interaction.

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. For this compound, the amino group (-NH₂) and the carboxamide group (-C(=O)NH-) provide both hydrogen bond donors and acceptors. ubc.ca In related heterocyclic structures, strong intermolecular hydrogen bonds have been shown to be critical in forming stable complexes. For example, the interaction between the carboxylic acid group of an anion and the ring hydrogen atoms of a cation has been identified as a dominant stabilizing force in certain ionic liquids.

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar surfaces to avoid contact with water. The oxazole ring itself, along with any alkyl or aryl substituents on a derivative, can participate in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) within a protein's binding site. nih.gov

The table below summarizes the potential interacting groups on this compound.

| Functional Group on Compound | Potential Interaction Type | Potential Interacting Partner (in Protein) |

| Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |

| Oxazole Ring Nitrogen | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

| Carboxamide (-C(=O)NHCH₃) | Hydrogen Bond Donor/Acceptor | Asparagine, Glutamine, Backbone Carbonyl/Amide |

| Oxazole Ring | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

Analysis of Pi-Stacking and Other Non-Covalent Interactions within Molecular Complexes

Pi-stacking (or π-π interaction) is a non-covalent interaction that occurs between aromatic rings. The electron-rich π-orbitals of aromatic systems can interact favorably, contributing to binding affinity and specificity. The oxazole ring in this compound is a heteroaromatic system capable of engaging in such interactions.

Role of this compound in Modulating Fundamental Cellular Pathways (In Vitro, Mechanistic)

To understand the functional consequences of target engagement, it is essential to investigate the effect of this compound on cellular pathways. This is often achieved using cell-based assays that measure downstream signaling events or changes in cell phenotype.

For example, related compounds like 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) are known to activate the AMP-activated protein kinase (AMPK) pathway. Activation of this pathway has profound effects on cellular metabolism and proliferation. Studies on AICAR have shown it can increase glucose transport, inhibit cancer cell proliferation by arresting the cell cycle, and modulate inflammatory responses in glial cells.

To investigate the role of this compound, researchers could treat relevant cell lines (e.g., cancer cells, immune cells, or neurons) with the compound and measure changes in key cellular processes. This could include:

Signaling Pathway Activation: Using techniques like Western blotting or ELISA to measure the phosphorylation status of key signaling proteins (e.g., Akt, AMPK, MAP kinases).

Gene Expression: Employing qPCR or microarray analysis to assess changes in the expression of target genes.

Cell Fate: Measuring effects on cell proliferation, apoptosis (programmed cell death), or differentiation.

For instance, studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives revealed that they could modulate lymphocyte proliferation and cytokine production (e.g., IL-1β and TNF-α), indicating an immunomodulatory role. These effects were linked to changes in the expression of signaling proteins. A similar investigative approach would be invaluable in uncovering the cellular mechanisms of action for this compound.

Use in Target Engagement and Validation Studies (Non-Therapeutic)

There is no publicly available information to suggest that this compound has been used in target engagement or validation studies.

Elucidation of Protein Function through Chemical Perturbation by this compound

There is no documented evidence of this compound being used to perturb protein function as a method of elucidating its role in biological processes.

Future Research Directions and Emerging Opportunities for 5 Amino N Methyloxazole 4 Carboxamide Studies

Advancements in Synthetic Methodologies and Scalability

The efficient and scalable synthesis of 5-amino-N-methyloxazole-4-carboxamide is a key area for future development. Modern synthetic strategies are moving away from traditional batch processing towards more streamlined and efficient methods.

Continuous flow chemistry represents a paradigm shift in the synthesis of organic molecules, including heterocyclic compounds like oxazoles. durham.ac.ukuc.pt This approach offers significant advantages over traditional batch methods, such as enhanced safety, better heat and mass transfer, and improved reproducibility. uc.pt Automated flow reactors have been successfully developed for the rapid, on-demand synthesis of 4,5-disubstituted oxazoles, demonstrating the potential for producing gram quantities of material efficiently. durham.ac.ukacs.orgacs.org These systems can be configured with modular components, allowing for flexible screening of reaction parameters and the integration of solid-supported reagents to simplify purification. durham.ac.uknih.gov

The application of these automated platforms to the synthesis of this compound could enable high-throughput production and the rapid generation of derivative libraries for screening purposes. researchgate.net By integrating sequential flow processes, multi-step syntheses can be performed without the need for isolating intermediates, significantly reducing time and waste. uc.ptnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Oxazole (B20620) Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often difficult and non-linear | Easily scalable by extending run time |

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reaction volumes |

| Reproducibility | Can be variable between batches | High reproducibility and control |

| Efficiency | Slower, with manual workup stages | Faster, with potential for in-line purification |

| Automation | Limited | Fully automatable for high-throughput screening |

Future research will also focus on developing novel catalytic systems to improve the atom economy of synthesizing this compound. Atom economy is a principle of green chemistry that seeks to maximize the incorporation of all materials used in the process into the final product. ijpsonline.com

Various catalytic methods have been explored for the synthesis of the oxazole core, employing catalysts based on gold, copper, and palladium. organic-chemistry.org For instance, gold(I) catalysts have been used to transform propargylic amides into functionalized 2,5-disubstituted oxazoles in a highly efficient and atom-economic manner. organic-chemistry.org Similarly, copper-catalyzed methods have been developed for the synthesis of 2,4-disubstituted and 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com These approaches avoid the use of stoichiometric reagents, leading to less waste and milder reaction conditions. The development of catalysts specifically tailored for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Integration of Advanced Computational Approaches

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, these approaches can provide deep insights into its properties and reactivity, guiding experimental work.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists predict reaction outcomes and discover new synthetic routes. ijsea.com ML models, such as random forests, have been applied to predict the formation of nitrogen heterocycles in complex mixtures. nih.gov For specific reaction classes, however, the predictive power of ML can be limited by the quality and breadth of the training data, sometimes merely reflecting literature popularity trends rather than underlying chemical principles. acs.org

Understanding the detailed mechanism of chemical reactions is crucial for their optimization. Computational methods like Density Functional Theory (DFT) are well-established for assessing the structural and spectral properties of organic molecules, including oxazole derivatives. irjweb.com Such calculations can predict optimized geometries, HOMO-LUMO energy gaps, and other parameters that reveal a compound's reactivity. irjweb.com

For more complex processes, multi-scale modeling combines quantum mechanical (QM) methods for the reactive center with less computationally intensive models for the surrounding environment (e.g., solvent). Machine learning can enhance these explorations by building statistical models (e.g., using Gaussian process regression) to identify where more accurate but costly QM calculations are needed, thereby creating an error-controlled exploration of the reaction network. youtube.com This approach could be used to build a comprehensive model of the synthesis of this compound, predicting reaction barriers and identifying key transition states with high accuracy and reduced computational cost. sciencedaily.com

Exploration of Novel Mechanistic Applications in Chemical Biology

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. museonaturalistico.ittandfonline.combohrium.com Derivatives of this heterocycle are known to interact with various enzymes and receptors through a variety of non-covalent interactions. tandfonline.comnih.gov

Future research into this compound will likely involve its use as a chemical probe to investigate biological systems. By scrutinizing how the molecule engages with biological targets at a molecular level, researchers can gain valuable insights into its mode of action. museonaturalistico.it This includes studying its binding affinities and its influence on key cellular pathways. museonaturalistico.it The structural features of this compound make it a candidate for inhibiting targets like protein kinases or DNA-related enzymes, which are often implicated in diseases like cancer. nih.gov Its potential as an inhibitor of enzymes like succinate dehydrogenase (SDH) could also be explored, a mechanism relevant in the development of fungicides. mdpi.com The synthesis of libraries based on this core structure, enabled by the advanced synthetic methods mentioned previously, will be crucial for conducting structure-activity relationship (SAR) studies to identify derivatives with potent and selective biological activity. nih.gov

Development of Activity-Based Probes and Fluorescent Tags

To elucidate the biological role of this compound, the development of sophisticated molecular tools is paramount. Activity-based probes (ABPs) and fluorescent tags derived from this scaffold would serve as invaluable instruments for identifying its cellular targets and interaction partners. These probes are designed to covalently bind to their targets, allowing for the visualization and identification of these proteins through techniques such as proteomics and fluorescence microscopy.

The design of such probes would involve the strategic incorporation of a reactive group, or "warhead," onto the this compound core structure. This warhead would be engineered to react with specific amino acid residues within the active site of a target protein. Additionally, a reporter tag, such as a fluorophore or a biotin moiety, would be appended to the molecule to enable detection and isolation of the probe-target complex. The resulting data would provide critical insights into the compound's mechanism of action and its cellular localization.

In Vitro Investigation of Unconventional Molecular Targets

Preliminary investigations into the biological activity of oxazole-containing compounds have revealed a broad spectrum of potential applications, including immunomodulatory and antimicrobial effects. Building on this foundation, future in vitro studies on this compound should venture beyond conventional drug targets. A systematic screening against a diverse panel of enzymes, receptors, and other protein targets could uncover novel and unexpected biological activities.

High-throughput screening (HTS) campaigns, coupled with advanced biochemical and biophysical assays, will be instrumental in this exploratory phase. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics, helping to validate potential interactions. The identification of unconventional molecular targets will not only expand our fundamental understanding of biology but also open up new avenues for therapeutic intervention.

Interdisciplinary Research Synergies and Collaborative Efforts

The multifaceted nature of modern drug discovery and chemical biology necessitates a collaborative and interdisciplinary approach. The successful translation of this compound from a chemical entity to a validated biological tool or therapeutic lead will depend on the convergence of expertise from various scientific disciplines.

Key areas for collaboration include:

Medicinal Chemistry and Organic Synthesis: To generate a library of analogues and probes based on the this compound scaffold.

Biochemistry and Molecular Biology: To perform in vitro assays and validate target engagement and biological activity.

Cell Biology and Chemical Biology: To utilize developed probes for cellular imaging and target identification studies.

Computational Chemistry and Structural Biology: To model protein-ligand interactions and guide the rational design of more potent and selective compounds.

Fostering open communication and data sharing among these disciplines will be crucial for accelerating the pace of discovery and overcoming the inherent challenges in elucidating the function of novel chemical matter.

Q & A

Basic Research Question

- NMR : and NMR identify substituent positions (e.g., methyl and amino groups) via coupling patterns and chemical shifts .

- X-ray crystallography : Resolves stereochemistry and confirms ring conformation, as demonstrated for structurally related isoxazole carboxamides .

Advanced Research Question

For polymorphic forms or tautomeric equilibria:

- Variable-temperature NMR : Detects dynamic processes in solution.

- Single-crystal XRD : Differentiates between keto-enol tautomers by analyzing bond lengths and angles .

What methodologies are employed to evaluate the biological activity of this compound in enzyme inhibition studies?

Basic Research Question

- In vitro assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Dose-response curves : Generated via serial dilution to assess potency.

Advanced Research Question

- Molecular docking : Predict binding modes using software like AutoDock, validated by mutagenesis studies (e.g., replacing key residues in the active site) .

- SAR analysis : Modifying substituents (e.g., replacing methyl with halogens) to optimize selectivity .

How can researchers address low aqueous solubility of this compound in pharmacological assays?

Basic Research Question

- Co-solvents : Use DMSO or PEG-400 at <1% concentration to maintain cell viability .

- Prodrug strategies : Introduce phosphate or ester groups to enhance solubility, later cleaved in vivo.

Advanced Research Question

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) carriers to improve bioavailability, monitored via LC-MS .

What advanced techniques optimize synthetic yield and purity for scale-up production of this compound?

Advanced Research Question

- Flow chemistry : Enhances reproducibility and reduces side reactions via controlled reaction parameters .

- DoE (Design of Experiments) : Identifies critical variables (e.g., temperature, catalyst loading) using software like MODDE .

How can crystallographic data resolve contradictions in reported biological activities of carboxamide derivatives?

Advanced Research Question

- Comparative XRD studies : Correlate crystal packing with bioactivity differences (e.g., hydrogen bonding networks affecting membrane permeability) .

- Solid-state NMR : Investigates conformational flexibility in amorphous vs. crystalline forms .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data for this compound is limited, general precautions for carboxamides include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Key Methodological Takeaways

- Synthesis : Prioritize catalytic methods (e.g., Pd-mediated couplings) over stoichiometric reagents for scalability .

- Characterization : Combine HRMS and XRD for unambiguous structural assignment .

- Biological Studies : Validate in vitro findings with orthogonal assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.